(2s)-2,6-Diaminohexan-1-Ol
Overview
Description
Preparation Methods
SB1518 is synthesized using a structure-based design approach. The compound is designed as a small-molecule adenosine triphosphate-site competitive inhibitor of JAK2 kinase. The synthetic route involves the formation of a macrocyclic structure with a pyrimidine core, which is achieved through a series of chemical reactions including cyclization and functional group modifications .
Chemical Reactions Analysis
SB1518 undergoes various chemical reactions, primarily involving its interaction with kinase enzymes. The compound inhibits the phosphorylation of JAK2 and FLT3, leading to the suppression of downstream signaling pathways such as the JAK/STAT pathway. Common reagents used in these reactions include adenosine triphosphate analogs and kinase substrates. The major products formed from these reactions are phosphorylated proteins that are involved in cell proliferation and survival .
Scientific Research Applications
SB1518 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study kinase inhibition and signal transduction pathways. In biology, it is employed to investigate the role of JAK2 and FLT3 in cellular processes such as proliferation, differentiation, and apoptosis. In medicine, SB1518 is being evaluated in clinical trials for the treatment of myeloproliferative disorders, including myelofibrosis and acute myeloid leukemia.
Mechanism of Action
SB1518 exerts its effects by selectively inhibiting the activity of JAK2 and FLT3 kinases. The compound binds to the adenosine triphosphate-binding site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts the JAK/STAT signaling pathway, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The molecular targets of SB1518 include JAK2 and FLT3, and the pathways involved are primarily the JAK/STAT and FLT3 signaling pathways .
Comparison with Similar Compounds
SB1518 is unique in its selective inhibition of both JAK2 and FLT3 kinases. Similar compounds include other JAK2 inhibitors such as Ruxolitinib and Fedratinib, which also target the JAK/STAT pathway but may have different selectivity profiles and clinical applications. Compared to these compounds, SB1518 has shown a distinct kinase profile and favorable pharmacokinetic properties, making it a promising candidate for the treatment of myeloproliferative disorders and other malignancies .
Properties
IUPAC Name |
(2S)-2,6-diaminohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c7-4-2-1-3-6(8)5-9/h6,9H,1-5,7-8H2/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGPFZWZZNUIIK-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469336 | |
Record name | L-Lysinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110690-36-3, 12772-68-8 | |
Record name | L-Lysinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lysol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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